molecular formula C21H26ClN7O4 B2737157 (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899757-35-8

(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2737157
CAS No.: 899757-35-8
M. Wt: 475.93
InChI Key: SMJHDDPQUIJZTQ-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26ClN7O4 and its molecular weight is 475.93. The purity is usually 95%.
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Biological Activity

The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates multiple pharmacophores, including piperazine and nitrophenyl rings, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The compound's IUPAC name is 4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one . It features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group, contributing to its unique chemical properties.

Property Value
Molecular FormulaC20H21ClN5O4
Molecular Weight432.86 g/mol
IUPAC Name4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyethyl and nitrophenyl groups enhance binding affinity, allowing for modulation of target activity.

Enzyme Inhibition

Research indicates that piperazine derivatives can inhibit enzymes such as acetylcholinesterase , which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The interaction involves binding at both the peripheral anionic site and the catalytic site of the enzyme, leading to increased acetylcholine levels in synaptic clefts.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (4-Chloro-3-nitrophenyl)(...) exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Escherichia coli and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL to 25 µg/mL.

Anticancer Properties

The compound may also possess anticancer properties. A study on piperazine derivatives indicated their potential in inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins. This suggests that the compound could be explored further for its anticancer applications.

Case Studies

  • Case Study on Acetylcholinesterase Inhibition
    • Research conducted by Varadaraju et al. (2013) explored various piperazine derivatives, including those structurally related to our compound. The study found that these derivatives effectively inhibited acetylcholinesterase, showcasing their potential as therapeutic agents for Alzheimer's disease .
  • Antimicrobial Screening
    • A screening study highlighted the antimicrobial activity of similar compounds against E. coli and Staphylococcus aureus. The results indicated that modifications in the piperazine moiety significantly affected antimicrobial efficacy .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHDDPQUIJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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